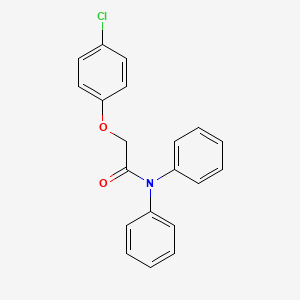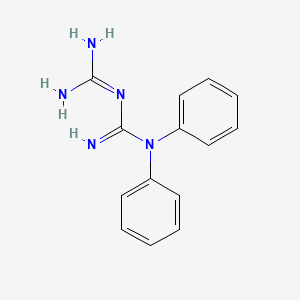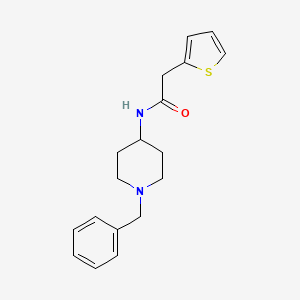![molecular formula C16H17NO5S B5003063 phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate (PMNG) is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. PMNG is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.38 g/mol.
作用機序
The mechanism of action of phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is overexpressed in inflamed tissues and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of many inflammatory genes. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of many inflammatory diseases.
実験室実験の利点と制限
Phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate has several advantages for lab experiments, including its high yield and purity, its solubility in organic solvents, and its potent anti-inflammatory and analgesic effects. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are several future directions for the study of phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate, including the development of new synthetic methods for its preparation, the exploration of its potential applications in drug discovery and material science, and the investigation of its mechanism of action and physiological effects in more detail. Some potential areas of research include the development of this compound-based drugs for the treatment of inflammatory and pain-related disorders, the synthesis of novel this compound derivatives with improved pharmacological properties, and the preparation of functional materials based on this compound.
合成法
Phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylglycine, followed by the addition of phenyl magnesium bromide. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
Phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain-relieving drugs. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, this compound has been used as a precursor for the preparation of functional materials with unique optical and electronic properties.
特性
IUPAC Name |
phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(12-16(18)22-14-6-4-3-5-7-14)23(19,20)15-10-8-13(21-2)9-11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFLLTPSTAKGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-N-methylglycine](/img/structure/B5002983.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5002988.png)
![8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5002996.png)


![4-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5003013.png)
![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B5003020.png)
![4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5003024.png)

![2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5003029.png)
![2-chlorobenzyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5003041.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(3-methyl-2-thienyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5003069.png)
![4-(2-chloro-5-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5003080.png)